{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol
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Overview
Description
{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol is an organic compound characterized by a trifluoromethylphenyl group, a triazole ring, and a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol generally involves the cycloaddition reaction known as the Huisgen cycloaddition. This reaction between an azide and an alkyne forms the triazole ring. Specifically, the following steps are common:
Preparation of the Azide: Synthesis of the azide precursor can be achieved by reacting the corresponding amine with nitrous acid.
Cycloaddition: The azide reacts with an alkyne (bearing the trifluoromethylphenyl group) under copper(I) catalysis.
Methanol Addition: Introduction of the methanol moiety typically occurs via a subsequent nucleophilic substitution or addition reaction.
Industrial Production Methods: In industrial settings, the process is scaled up using large-scale reactors and continuous flow systems to ensure consistent quality and yield. Reaction parameters such as temperature, pressure, and catalyst concentration are optimized to maximize efficiency.
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form an aldehyde or a carboxylic acid.
Reduction: The trifluoromethyl group is resistant to reduction, but the triazole ring can be hydrogenated under specific conditions.
Substitution: The methanol moiety can be substituted by various nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium on carbon, lithium aluminium hydride.
Nucleophiles: Sodium azide, various alkyl halides.
Major Products Formed
Oxidation Products: Aldehyde and carboxylic acid derivatives.
Reduction Products: Hydrogenated triazole derivatives.
Substitution Products: Halo-, alkyl-, or amino-substituted derivatives.
Scientific Research Applications
{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol finds extensive applications in:
Chemistry:
Used as a building block for synthesizing more complex molecules.
Acts as a ligand in coordination chemistry for metal ion complexation.
Biology:
Studied for its antimicrobial properties.
Potential as a molecular probe in bioorthogonal chemistry.
Medicine:
Explored as a pharmacophore in drug design and development.
Investigated for anti-inflammatory and anticancer activities.
Industry:
Employed in the development of specialty chemicals.
Utilized in material science for designing functional polymers.
Mechanism of Action
Mechanism by Which the Compound Exerts Its Effects: The biological activity of {1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol is attributed to its ability to interact with specific molecular targets. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes effectively.
Molecular Targets and Pathways Involved
Enzyme Inhibition: The compound may inhibit enzymes by binding to active sites.
Signal Transduction Modulation: It can interact with receptors involved in signaling pathways, altering cellular responses.
Comparison with Similar Compounds
Comparison with Other Similar Compounds: When comparing {1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol with similar compounds, its unique features stand out:
{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole}: Similar structure but lacks the methanol moiety, altering its reactivity and biological properties.
{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethanol: Contains an ethanol moiety instead of methanol, influencing its solubility and interaction with biological targets.
Overall, this compound is distinguished by its trifluoromethylphenyl group combined with the triazole and methanol functionalities, making it versatile and valuable in various research and industrial applications.
Properties
IUPAC Name |
[1-[4-(trifluoromethyl)phenyl]triazol-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3O/c11-10(12,13)7-1-3-9(4-2-7)16-5-8(6-17)14-15-16/h1-5,17H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIMMTQHEBJVYFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)N2C=C(N=N2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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